molecular formula C13H10BrF B2822083 1-[Bromo(phenyl)methyl]-4-fluorobenzene CAS No. 365-20-8

1-[Bromo(phenyl)methyl]-4-fluorobenzene

Cat. No. B2822083
CAS RN: 365-20-8
M. Wt: 265.125
InChI Key: XLKLYJMIRXCQEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of Grignard reagents or palladium-catalyzed coupling reactions . For instance, bromobenzene can be converted to the Grignard reagent, phenylmagnesium bromide, which can be used in various reactions .


Molecular Structure Analysis

The molecular structure of “1-[Bromo(phenyl)methyl]-4-fluorobenzene” would consist of a benzene ring with a bromo(phenyl)methyl group and a fluorine atom attached . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.


Chemical Reactions Analysis

The chemical reactions of “1-[Bromo(phenyl)methyl]-4-fluorobenzene” would likely involve reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The presence of the bromo and fluoro substituents could influence the reactivity of the compound.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

1-[Bromo(phenyl)methyl]-4-fluorobenzene serves as a versatile building block in organic synthesis. Researchers use it to create more complex molecules through reactions such as Heck coupling, Suzuki-Miyaura cross-coupling, and Sonogashira coupling. These reactions allow for the introduction of functional groups, making it valuable in drug discovery and materials science .

Chalcone Derivatives and Antioxidant Properties

Chalcones are a class of compounds with diverse biological activities. By incorporating the bromo-substituted chalcone derivative, researchers can explore its antioxidant potential. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this area of study significant .

Cyclopropanation Reactions

The compound can participate in cyclopropanation reactions, where it acts as a precursor for cyclopropane-containing molecules. These strained three-membered rings have applications in medicinal chemistry, agrochemicals, and natural product synthesis. Researchers can explore the reactivity of 1-[Bromo(phenyl)methyl]-4-fluorobenzene in these transformations .

Antitubercular Agents

Among the tested compounds, one derivative containing a triazole ring exhibited promising antitubercular activity. Researchers can further investigate its mechanism of action and optimize its structure for potential drug development .

Imidazole Synthesis

Imidazoles are essential heterocyclic compounds found in pharmaceuticals, agrochemicals, and materials science. Researchers have developed N-heterocyclic carbene-catalyzed protocols using bromo-substituted alkenes like 1-[Bromo(phenyl)methyl]-4-fluorobenzene to synthesize 1,2,4-trisubstituted imidazoles. These compounds have diverse applications .

Vinyl Cation Formation Studies

In the past, vinyl cations were studied by decomposing vinyl-lead triacetates. While not directly related to 1-[Bromo(phenyl)methyl]-4-fluorobenzene, understanding vinyl cation formation contributes to our knowledge of reaction mechanisms and reactive intermediates .

properties

IUPAC Name

1-[bromo(phenyl)methyl]-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKLYJMIRXCQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bromo(phenyl)methyl]-4-fluorobenzene

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